molecular formula C19H21NO B5776325 N-2-biphenylylcyclohexanecarboxamide

N-2-biphenylylcyclohexanecarboxamide

Cat. No.: B5776325
M. Wt: 279.4 g/mol
InChI Key: NFIWGOASRVMEQY-UHFFFAOYSA-N
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Description

N-2-biphenylylcyclohexanecarboxamide is a cyclohexanecarboxamide derivative characterized by a biphenylyl substituent attached to the nitrogen atom of the carboxamide group. Structurally, it combines a cyclohexane ring with a carboxamide moiety (CONH) and a biphenyl aromatic system.

Properties

IUPAC Name

N-(2-phenylphenyl)cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO/c21-19(16-11-5-2-6-12-16)20-18-14-8-7-13-17(18)15-9-3-1-4-10-15/h1,3-4,7-10,13-14,16H,2,5-6,11-12H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFIWGOASRVMEQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC2=CC=CC=C2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
This compound C₁₉H₁₉NO ~277.36* Biphenylyl (C₁₂H₉)
N-(5-chloro-2-hydroxyphenyl)cyclohexanecarboxamide C₁₃H₁₆ClNO₂ 253.72 Chloro (Cl), Hydroxyl (OH)
N-(2-butoxyphenyl)cyclohexanecarboxamide C₁₇H₂₅NO₂ 275.39 Butoxy (C₄H₉O)

*Estimated based on structural similarity.

Key Observations:

Aromatic Substituents: The biphenylyl group in this compound introduces a larger aromatic surface area compared to single phenyl rings in the other compounds. N-(5-chloro-2-hydroxyphenyl)cyclohexanecarboxamide () features electron-withdrawing (Cl) and polar (OH) groups, which could increase solubility in polar solvents but reduce membrane permeability due to higher polarity . N-(2-butoxyphenyl)cyclohexanecarboxamide () contains a lipophilic butoxy chain, likely enhancing logP (lipophilicity) and bioavailability compared to hydroxylated analogs .

Molecular Weight :

  • The biphenylyl derivative has the highest estimated molecular weight (~277.36 g/mol), which may influence its pharmacokinetic profile (e.g., absorption, distribution) relative to lighter analogs like the chloro-hydroxyl compound (253.72 g/mol) .

Solubility and Lipophilicity:

  • Chloro-Hydroxyl Derivative (): The hydroxyl group confers hydrogen-bonding capacity, improving aqueous solubility. However, the chloro substituent may counteract this by increasing molecular rigidity and reducing solubility in nonpolar environments .
  • Biphenylyl Derivative : The biphenyl system likely results in moderate lipophilicity, balancing solubility and membrane permeability.

Pharmacological Potential:

  • The chloro-hydroxyl compound () may exhibit activity in polar environments (e.g., targeting extracellular enzymes), whereas the butoxy derivative () could be more effective in intracellular targets due to improved membrane penetration .
  • The biphenylyl analog’s extended aromatic system may make it suitable for targeting receptors with large hydrophobic binding sites, such as kinase enzymes or nuclear hormone receptors.

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